REACTION_SMILES
|
[C:3]([O:4][c:5]1[c:6]([Cl:18])[cH:7][c:8]([C:14]([CH3:15])([CH3:16])[CH3:17])[c:9]([N+:11](=[O:12])[O-:13])[cH:10]1)(=[O:19])[O:20][CH3:21].[CH3:23][OH:24].[ClH:22].[K+:2].[OH-:1]>>[OH:4][c:5]1[c:6]([Cl:18])[cH:7][c:8]([C:14]([CH3:15])([CH3:16])[CH3:17])[c:9]([N+:11](=[O:12])[O-:13])[cH:10]1
|
Name
|
COC(=O)Oc1cc([N+](=O)[O-])c(C(C)(C)C)cc1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)Oc1cc([N+](=O)[O-])c(C(C)(C)C)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)c1cc(Cl)c(O)cc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |